Cas no 79950-65-5 (Boc-His(Bom)-OH)

Boc-His(Bom)-OH 化学的及び物理的性質
名前と識別子
-
- N-Boc-N'-benzyloxymethyl-L-histidine
- BOC-HIS(BOM)-OH
- BOC-L-HIS(BOM)
- BOC-L-HIS(BOM)-OH
- BOC-L-HISTIDINE(BOM)
- BOC-HIS(BOM)
- BOC-HIS(3-BOM)-OH
- BOC-HISTIDINE(3-BOM)-OH
- BOC-HIS(PI-BOM)-OH
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
- (S)-3-(1-((Benzyloxy)methyl)-1H-imidazol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- AC-1153
- N-(tert-Butoxy)carbonyl-N'-benzyloxymethyl-L-histidine
- N-[(1,1-Dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-L-histidine (ACI)
- Boc-His(Bom)-OH
-
- MDL: MFCD00043133
- インチ: 1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1
- InChIKey: LPVKZCHCZSFTOJ-INIZCTEOSA-N
- ほほえんだ: C(C1=CN=CN1COCC1C=CC=CC=1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
- BRN: 4335455
計算された属性
- せいみつぶんしりょう: 375.17900
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 11
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 色と性状: 白粉。
- ゆうかいてん: 150-160°C
- PSA: 102.68000
- LogP: 2.96870
- ようかいせい: まだ確定していません。
- ひせんこうど: +5° (c=2 in MeOH)
Boc-His(Bom)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 福カードFコード:8
- ちょぞうじょうけん:Store long-term at -20°C
Boc-His(Bom)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B391810-500mg |
Boc-L-His(Bom)-OH |
79950-65-5 | 500mg |
$ 64.00 | 2023-04-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011474-1g |
Boc-His(Bom)-OH |
79950-65-5 | 98% | 1g |
¥30 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N82180-1g |
Boc-His(Bom)-OH |
79950-65-5 | 1g |
¥46.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B116698-25g |
Boc-His(Bom)-OH |
79950-65-5 | 98% | 25g |
¥587.90 | 2023-09-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N803173-25g |
N-Boc-N'-benzyloxymethyl-L-histidine |
79950-65-5 | 98% | 25g |
¥691.00 | 2022-09-01 | |
TRC | B391810-5g |
Boc-L-His(Bom)-OH |
79950-65-5 | 5g |
$ 98.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D956284-25g |
N-Boc-N'-benzyloxymethyl-L-histidine |
79950-65-5 | 97% | 25g |
$115 | 2024-06-07 | |
Chemenu | CM119630-100g |
Nalpha-Boc-3-[(benzyloxy)methyl]-L-histidine |
79950-65-5 | 96% | 100g |
$337 | 2021-06-09 | |
abcr | AB175015-10 g |
N-alpha-t-Butyloxycarbonyl-N-(im)-benzyloxymethyl-L-histidine, 95% (Boc-L-His(3-Bom)-OH); . |
79950-65-5 | 95% | 10 g |
€141.50 | 2023-07-20 | |
abcr | AB175015-25 g |
N-alpha-t-Butyloxycarbonyl-N-(im)-benzyloxymethyl-L-histidine, 95% (Boc-L-His(3-Bom)-OH); . |
79950-65-5 | 95% | 25 g |
€242.80 | 2023-07-20 |
Boc-His(Bom)-OH 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Boc-His(Bom)-OHに関する追加情報
Introduction to Boc-His(Bom)-OH (CAS No: 79950-65-5)
Boc-His(Bom)-OH is a significant compound in the field of pharmaceutical chemistry, widely recognized for its utility in the synthesis of peptide-based drugs and research applications. This compound, with the chemical abstracts service number CAS No: 79950-65-5, plays a crucial role in the development of bioactive molecules. The name Boc-His(Bom)-OH provides insight into its structural and functional characteristics, highlighting its role as a protected histidine derivative.
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxy methyl (Bom) group, which are protective groups commonly used in peptide synthesis to prevent unwanted reactions. The Boc group protects the amino group of histidine, while the Bom group safeguards the side chain. This dual protection makes Boc-His(Bom)-OH an invaluable intermediate in the construction of complex peptide sequences.
In recent years, there has been growing interest in the development of peptide-based therapeutics due to their high specificity and low toxicity. Boc-His(Bom)-OH has been extensively used in the synthesis of various peptides that exhibit potential therapeutic effects. For instance, it has been employed in the production of peptides targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The ability to precisely control the structure and function of these peptides is crucial for their efficacy, and Boc-His(Bom)-OH provides a reliable starting point for such syntheses.
Moreover, Boc-His(Bom)-OH has found applications in the field of enzyme inhibition studies. Histidine residues are common in enzyme active sites due to their ability to participate in hydrogen bonding and coordinate metal ions. By incorporating Boc-His(Bom)-OH into peptide mimetics or enzyme inhibitors, researchers can design molecules that interact specifically with target enzymes. This has led to significant advancements in understanding enzyme mechanisms and developing novel drugs.
Recent studies have also explored the use of Boc-His(Bom)-OH in peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including cancer treatment and anti-inflammatory applications. The protective groups on Boc-His(Bom)-OH facilitate its incorporation into these complex structures, enabling researchers to fine-tune their properties for specific biological activities.
The synthesis of Boc-His(Bom)-OH involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the process. These techniques allow for automated synthesis of complex peptides, making compounds like Boc-His(Bom)-OH more accessible for research purposes.
In conclusion, Boc-His(Bom)-OH (CAS No: 79950-65-5) is a versatile compound with significant applications in pharmaceutical chemistry. Its dual protection features make it an essential intermediate in peptide synthesis, enabling the development of novel bioactive molecules. The growing interest in peptide-based therapeutics underscores the importance of compounds like Boc-His(Bom)-OH in advancing medical research and drug development.
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